2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features both benzimidazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-mercapto-5-ethoxybenzimidazole with 2-chloro-N-(6-methoxybenzothiazol-2-yl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole and benzothiazole moieties can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Methoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a different substitution pattern on the benzothiazole ring.
Uniqueness
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of benzimidazole and benzothiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N4O3S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3S2/c1-3-26-12-5-6-13-15(8-12)22-18(20-13)27-10-17(24)23-19-21-14-7-4-11(25-2)9-16(14)28-19/h4-9H,3,10H2,1-2H3,(H,20,22)(H,21,23,24) |
InChI Key |
OMZQWLZPPSMUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.